molecular formula C15H22N2O3S2 B4540242 1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

Cat. No.: B4540242
M. Wt: 342.5 g/mol
InChI Key: OGOJWVJOASTOPF-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, which include an ethylsulfonyl group, a methylsulfanyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using reagents like methylthiol.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl or carboxamide groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the carboxamide group into carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide can be compared with similar compounds such as:

    1-(Methylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.

    1-(Ethylsulfonyl)-N-[3-(ethylsulfanyl)phenyl]piperidine-3-carboxamide: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which may affect its reactivity and interactions.

    1-(Ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-3-22(19,20)17-9-5-6-12(11-17)15(18)16-13-7-4-8-14(10-13)21-2/h4,7-8,10,12H,3,5-6,9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOJWVJOASTOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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